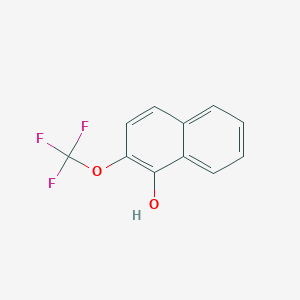

2-(Trifluoromethoxy)-1-naphthol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7F3O2 |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

2-(trifluoromethoxy)naphthalen-1-ol |

InChI |

InChI=1S/C11H7F3O2/c12-11(13,14)16-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H |

InChI Key |

YJLXGYYAEKNRDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoromethoxy 1 Naphthol and Its Analogues

Direct Synthesis Approaches

Direct methods for the introduction of fluorine and trifluoromethyl/trifluoromethoxy groups onto the naphthol scaffold are crucial for efficient and atom-economical synthesis. These approaches include electrophilic fluorination, nucleophilic trifluoromethylation and trifluoromethoxylation, and catalyzed aromatization reactions.

Electrophilic fluorination offers a direct route to fluorinated naphthols by treating the electron-rich aromatic ring with an electrophilic fluorine source.

Mechanochemical methods, particularly those assisted by ionic liquids (ILs), present an environmentally benign approach to fluorination. The fluorination of 2-naphthol (B1666908) using F-TEDA-BF4 (Selectfluor) under mechanochemical conditions has been investigated. mdpi.com This solvent-free method can lead to both mono- and di-fluorinated products. The use of ionic liquids as additives can significantly influence the reaction rate and selectivity. mdpi.com For instance, the addition of emim-derived ionic liquids with fluorous anions like OTf or NTf2 has been shown to be effective. mdpi.com

A significant advancement in the synthesis of chiral fluorinated compounds is the catalytic asymmetric dearomative fluorination of naphthols. This method provides access to highly enantiomerically enriched 1-fluoronaphthalenone derivatives. nih.govresearchgate.netdntb.gov.ua A linked dicarboxylate phase-transfer catalyst has been successfully employed for the asymmetric dearomative fluorination of 2-naphthols with Selectfluor under mild conditions. nih.govresearchgate.netdntb.gov.ua This reaction is notable for being the first example of catalytic asymmetric fluorination of 2-naphthols and is compatible with a variety of functional groups. nih.govresearchgate.net

The process affords the corresponding 1-fluoronaphthalenone derivatives in good yields and with high enantioselectivity. researchgate.net This strategy is valuable for the synthesis of potentially bioactive molecules. nih.govresearchgate.net

The introduction of the trifluoromethoxy group (OCF3) is a formidable challenge in synthetic chemistry due to the poor nucleophilicity and instability of the trifluoromethoxide anion. nih.gov Direct nucleophilic trifluoromethoxylation often requires activated electrophiles and specialized reagents. nih.gov One promising reagent for the nucleophilic trifluoromethoxylation of unactivated alkyl halides is (E)-O-trifluoromethyl-benzaldoxime (TFBO), which can release the CF3O- species in the presence of a base without the need for a silver promoter. nih.gov This method is scalable and shows potential for late-stage functionalization of complex molecules. nih.gov While direct application to naphthols is not detailed, this protocol represents a significant step towards general nucleophilic trifluoromethoxylation. nih.gov

Trifluoromethyltrimethylsilane (Me3SiCF3), also known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. chem-station.com However, the direct trifluoromethylation of aryl halides or sulfonates can be challenging. An alternative approach involves the use of electrophilic trifluoromethylating reagents. Hypervalent iodine compounds, such as Togni's reagent, have emerged as effective electrophilic sources of the CF3 group. rsc.orgacs.org

Copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids with Togni's reagent provides a route to trifluoromethylated aromatic compounds under mild conditions. acs.org For example, the trifluoromethylation of 2-naphthylboronic acid can be achieved using a copper/1,10-phenanthroline catalyst system. acs.org This highlights a common strategy for introducing a trifluoromethyl group onto a naphthalene (B1677914) ring system.

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) is a versatile and powerful Lewis acid catalyst used in a variety of organic transformations, including the synthesis of naphthol derivatives. sigmaaldrich.comnih.gov A multi-step synthesis of 1-naphthol (B170400) derivatives has been developed where a key step is the Cu(OTf)2-catalyzed aromatization. nih.gov This synthesis involves an initial Diels-Alder cycloaddition reaction, followed by the catalyzed aromatization to form the naphthol ring system. nih.gov

This methodology has been applied to synthesize a series of 1-naphthol derivatives bearing various substituents. nih.gov The use of Cu(OTf)2 as a catalyst is crucial for the efficiency of the aromatization step. nih.gov

Nucleophilic Trifluoromethylation and Trifluoromethoxylation Protocols

Indirect Synthetic Routes and Precursor Functionalization

Indirect synthesis provides a versatile platform for accessing a wide range of analogues by modifying key intermediates. The functionalization of the naphthalene core, particularly from 2-naphthol, is a common strategy, leveraging the reactivity of the naphthol ring system.

2-Naphthol serves as a fundamental building block for the synthesis of various substituted naphthalenes. Its chemical properties allow for a variety of transformations, including annulation, condensation, and dearomatization reactions, which introduce new functional groups and ring systems.

A significant advancement in the functionalization of 2-naphthols is the development of metal-free oxidative annulation reactions with terminal alkynes. acs.orgfigshare.com This method provides a direct pathway to synthesize 2-arylnaphtho[2,1-b]furans, which are valuable heterocyclic scaffolds. acs.org The reaction typically proceeds under metal-free conditions, avoiding the use of transition metals that can be costly and environmentally challenging. acs.orgdntb.gov.ua

The process is believed to occur through a free-radical-mediated mechanism involving sp2-C−H bond activation, subsequent C−C coupling, and finally, C−O cyclization. acs.org In a typical procedure, 2-naphthol is oxidized by an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of a Lewis acid such as BF3·Et2O. This generates a naphthol radical, which then adds to the terminal alkyne. The resulting vinyl radical undergoes intramolecular cyclization and subsequent dehydrogenation to yield the final naphthofuran product. acs.org This approach is notable because it successfully employs terminal alkynes, which often problematically homocouple under transition-metal-catalyzed oxidative conditions. acs.org

| Reactant 1 | Reactant 2 (Alkyne) | Oxidant/Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 2-Naphthol | Phenylacetylene | DDQ / BF₃·Et₂O | 1,2-Dichloroethane | 85% |

| 2-Naphthol | 4-Methylphenylacetylene | DDQ / BF₃·Et₂O | 1,2-Dichloroethane | 82% |

| 2-Naphthol | 4-Methoxyphenylacetylene | DDQ / BF₃·Et₂O | 1,2-Dichloroethane | 78% |

| 6-Bromo-2-naphthol | Phenylacetylene | DDQ / BF₃·Et₂O | 1,2-Dichloroethane | 75% |

The Mannich reaction is a classic three-component condensation that forms a C-C bond by aminoalkylation. wikipedia.org It involves the reaction of a compound with an active hydrogen (like 2-naphthol), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org This reaction is highly valuable for its atom economy, as it constructs complex molecules from simple precursors in a single step.

The mechanism begins with the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.org The 2-naphthol, which exists in equilibrium with its more nucleophilic keto tautomer (naphthalen-2(1H)-one), then attacks the iminium ion, typically at the C1 position, to form the final aminomethylated naphthol derivative. wikipedia.org The versatility of the Mannich reaction allows for the synthesis of a wide library of derivatives by simply varying the aldehyde and amine components. organic-chemistry.org While traditionally catalyzed by acids or bases, modern variations include the use of various catalysts to improve efficiency and selectivity, including asymmetric versions for producing chiral molecules. organic-chemistry.org

| Aldehyde | Amine | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Formaldehyde | Dimethylamine | 1-(Dimethylaminomethyl)-2-naphthol | Acid or Base Catalysis |

| Benzaldehyde | Aniline | 1-(Phenyl(phenylamino)methyl)-2-naphthol | Various Catalysts |

| Formaldehyde | Piperidine | 1-(Piperidin-1-ylmethyl)-2-naphthol | Solvent-free |

The introduction of selenium into organic molecules is of significant interest due to the unique biological and material properties of organoselenium compounds. A straightforward and efficient method for the synthesis of bicyclic arenyl selenides involves the base-mediated selenation of 2-naphthol. nih.govacs.org This reaction proceeds without the need for a transition metal catalyst or an oxidant, making it an attractive green chemistry approach. nih.govfigshare.com

In this procedure, 2-naphthol is reacted with a selenium source, such as a diaryl diselenide or a styrenyl selenocyanate, in the presence of a base at room temperature. nih.govresearchgate.net The selenation occurs exclusively and regioselectively at the C1 position of the 2-naphthol ring. acs.orgresearchgate.net The reactions are generally fast, with high yields of the desired 1-selanyl-2-naphthol derivatives. nih.gov This method provides access to a library of substituted naphthyl selenides, which are valuable intermediates for further synthetic transformations. researchgate.net

| Selenium Source | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Diphenyl diselenide | K₂CO₃ | DMSO | 2-4 h | High |

| Di-p-tolyl diselenide | K₂CO₃ | DMSO | 2-4 h | High |

| Styrenyl selenocyanate | K₂CO₃ | DMSO | 2-4 h | High |

| Bis(4-methoxyphenyl) diselenide | K₂CO₃ | DMSO | 2-4 h | High |

Dearomatization reactions are powerful tools for converting flat, aromatic systems into three-dimensional structures, which are often key scaffolds in natural products and pharmaceuticals. nih.gov The direct halogenative dearomatization of 2-naphthols provides an efficient route to highly functionalized naphthalenone derivatives. researchgate.net

One effective method involves the use of N-halosuccinimides (NXS, where X = Cl or Br) as the halogen source in water at room temperature. researchgate.net This approach is environmentally friendly and operationally simple, affording 1,1-dihalo-1,2-dihydronaphthalen-2-ones in high yields. researchgate.net The reaction demonstrates broad substrate scope. researchgate.net Alternatively, dearomatization can be achieved through oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of nucleophiles such as methanol (B129727), which results in 1,1-dialkoxy-naphthalen-2(1H)-ones. rsc.org These dearomatized products serve as versatile intermediates for constructing complex polycyclic frameworks. researchgate.net

| Substrate | Reagent | Solvent | Product Type | Yield |

|---|---|---|---|---|

| 2-Naphthol | N-Bromosuccinimide (NBS) | Water | 1,1-Dibromo-1,2-dihydronaphthalen-2-one | Up to 99% |

| 2-Naphthol | N-Chlorosuccinimide (NCS) | Water | 1,1-Dichloro-1,2-dihydronaphthalen-2-one | High |

| 2-Naphthol | DDQ / Methanol | - | 1,1-Dimethoxy-naphthalen-2(1H)-one | Moderate |

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and lipophilicity. chemrevlett.com The synthesis of trifluoromethylated naphthalene scaffolds is therefore of high importance. While direct O-trifluoromethylation of naphthols can be challenging, several methods focus on constructing the trifluoromethylated framework from suitable precursors.

One strategy involves the use of trifluoromethylated building blocks. For instance, (Z)-α-trifluoromethyl alkenyl triflates have been developed as versatile scaffolds that can be used in cross-coupling reactions to create various trifluoromethyl derivatives, including those with naphthalene cores. nih.gov Another approach is the "click chemistry" cycloaddition of trifluoromethyl propargylamines with azides to form 1,2,3-triazoles, which can be part of a larger naphthalene-based structure. nih.gov Palladium-catalyzed reactions are also employed, for example, in the hydroalkylation of alkoxyallenes with 2-acylimidazoles containing trifluoromethyl groups on a phenyl ring, which can be extended to naphthalene systems. acs.org These methods provide access to a diverse range of trifluoromethylated naphthalene analogues, which are precursors for more complex targets. researchgate.net

Synthesis of Related Trifluoromethylated Naphthalene Scaffolds

Regioselective Metalation of Trifluoromethylnaphthalenes

The directed metalation of trifluoromethylnaphthalenes is a powerful strategy for the regioselective introduction of functional groups. This approach leverages the electron-withdrawing nature of the trifluoromethyl (CF3) group to direct deprotonation to a specific position on the naphthalene ring, which can then be quenched with an electrophile to introduce a desired substituent.

Research into the metalation of 1- and 2-(trifluoromethyl)naphthalenes has revealed noteworthy site selectivities. epfl.ch For instance, the metalation of 1-(trifluoromethyl)naphthalene (B1313596) with an organometallic or lithium dialkylamide base, followed by quenching with carbon dioxide, results in exclusive functionalization at the 2-position. epfl.ch In contrast, the metalation of 2-(trifluoromethyl)naphthalene (B1313535) can lead to different products depending on the reaction conditions. Using tert-butyllithium (B1211817) in the presence of potassium tert-butoxide directs the reaction to the 1-position, while sec-butyllithium (B1581126) with N,N,N',N'-tetramethylethylenediamine (TMEDA) results in a mixture of 3- and 4-position isomers. epfl.ch These findings highlight the critical role of the base and additives in controlling the regioselectivity of the metalation reaction.

Table 1: Regioselectivity in the Metalation of Trifluoromethylnaphthalenes

| Starting Material | Base/Additive | Position of Metalation |

| 1-(Trifluoromethyl)naphthalene | Organometallic/Lithium Dialkylamide | 2-position |

| 2-(Trifluoromethyl)naphthalene | t-BuLi/KOt-Bu | 1-position |

| 2-(Trifluoromethyl)naphthalene | s-BuLi/TMEDA | 3- and 4-positions |

Data sourced from Cottet, F., Castagnetti, E., & Schlosser, M. (2005). epfl.ch

Brønsted Acid-Induced Transformations of Trifluoromethyl Groups

Brønsted acids can be employed to catalyze transformations of trifluoromethyl-substituted compounds. For instance, the recyclable Brønsted acidic ionic liquid N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻) has been shown to be an effective catalyst and solvent for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.org This method offers high atom efficiency and broad substrate applicability. rsc.org While not directly a transformation of the trifluoromethyl group itself, this demonstrates the utility of Brønsted acids in synthesizing complex naphthalene derivatives under green chemistry principles.

Enantioselective Synthesis of Trifluoromethylated Amines and Analogs

The synthesis of chiral α-trifluoromethyl amines is of significant interest due to their potential applications in medicinal chemistry. nih.govnih.gov Several enantioselective strategies have been developed to access these valuable building blocks.

Lewis Acid-Activated Chiral 2-Trifluoromethyl-1,3-oxazolidines

A prominent method for the stereoselective synthesis of functionalized α-trifluoromethylamines involves the use of chiral 2-trifluoromethyl-1,3-oxazolidines. researchgate.net These oxazolidines, which can be synthesized from the condensation of serine esters with trifluoroacetaldehyde (B10831) hemiacetal or trifluoroacetone, serve as chiral templates. nih.gov Activation with a Lewis acid promotes the reaction with various silylated nucleophiles, leading to the formation of trifluoromethylated amines with high stereoselectivity. researchgate.net This methodology has been successfully applied to the diastereoselective synthesis of a variety of trifluoromethylated compounds, including homoallylic and propargylic amines, α-amino nitriles, β-aminoketones, and β-amino esters. researchgate.net

The choice of Lewis acid is crucial for the activation of these chiral auxiliaries. Studies have shown that acids like tin tetrachloride can activate 1,3,2-oxazaborolidines, a related class of chiral catalysts, for enantioselective reactions. nih.gov This principle of Lewis acid activation is broadly applicable in asymmetric synthesis.

Asymmetric Routes to 2-(Trifluoromethyl)-1,2,3-triols

Asymmetric synthesis methodologies have also been developed to produce 2-trifluoromethylated 1,2,3-triols. researchgate.net One such approach starts from 2,2-dimethyl-1,3-dioxan-5-one (B43941) and utilizes the SAMP/RAMP hydrazone methodology to obtain enantiomerically pure α-alkylated dioxanones. researchgate.net Subsequent trifluoromethylation with (trifluoromethyl)trimethylsilane (B129416) in the presence of a fluoride (B91410) source yields 2-trifluoromethylated acetonide-protected triols with high diastereomeric and enantiomeric excesses. researchgate.net Deprotection under acidic conditions then affords the final 2-trifluoromethyl-1,2,3-triol products. researchgate.net This strategy has also been extended to the synthesis of trifluoromethylated alcohols with two adjacent quaternary stereocenters. researchgate.net

Multicomponent Reactions Incorporating 2-Naphthol Building Blocks

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. These reactions are particularly valuable for building molecular diversity and have been applied to the synthesis of derivatives incorporating 2-naphthol.

The Mannich reaction, a classic MCR, is a primary method for synthesizing amidoalkyl naphthols. mdpi.com This reaction typically involves the condensation of 2-naphthol, an aldehyde, and an amide or carbamate (B1207046) in the presence of a catalyst. mdpi.com A variety of catalysts have been employed to promote this transformation, including both homogeneous and heterogeneous systems. mdpi.com

Another example is the use of consecutive Betti/Bargellini multicomponent reactions to construct novel naphtho[1,2-f] researchgate.netresearchgate.netoxazepine scaffolds. chemicalpapers.com In this sequence, aminobenzylnaphthols are first prepared from 2-naphthol, an aromatic aldehyde, and 2-aminopyridine (B139424) via the Betti reaction. These intermediates are then subjected to a Bargellini reaction with chloroform (B151607) and an aliphatic ketone in the presence of a base to yield the final oxazepine derivatives. chemicalpapers.com

Table 2: Examples of Multicomponent Reactions Involving 2-Naphthol

| Reaction Type | Reactants | Product Class |

| Mannich Reaction | 2-Naphthol, Aldehyde, Amide/Carbamate | Amidoalkyl Naphthols |

| Betti/Bargellini Reaction | 2-Naphthol, Aromatic Aldehyde, 2-Aminopyridine, Chloroform, Aliphatic Ketone | Naphtho[1,2-f] researchgate.netresearchgate.netoxazepines |

Data sourced from various studies on multicomponent reactions. mdpi.comchemicalpapers.com

Green Chemistry Principles in Fluorinated Naphthol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated compounds to develop more environmentally benign and sustainable processes. dovepress.com This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.

In the context of fluorinated naphthol synthesis, green chemistry approaches focus on several key areas. One is the development of catalytic methods that reduce the need for stoichiometric reagents. For example, the use of a recyclable Brønsted acidic ionic liquid as a catalyst for the synthesis of 2-phenylnaphthalenes represents a step towards greener synthesis. rsc.org

Furthermore, there is a growing interest in enzymatic and biocatalytic methods for the synthesis of fluorinated molecules. nih.govresearchgate.net Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. researchgate.net For instance, horseradish peroxidase has been used for the oxidative polymerization of 2-naphthol, demonstrating the potential of enzymatic approaches in this area. researchgate.net

The development of fluorination reactions that utilize safer and more atom-economical fluorine sources is another important aspect of green fluorine chemistry. dovepress.com While traditional methods often rely on hazardous reagents like elemental fluorine or hydrogen fluoride, newer methods are being explored that use milder and more manageable fluorinating agents. dovepress.comnih.gov

Reaction Mechanisms and Mechanistic Elucidation Studies Involving 2 Trifluoromethoxy 1 Naphthol and Naphthol Derivatives

General Mechanistic Principles in Naphthol Reactions

The reactivity of naphthols is diverse, encompassing a range of mechanistic pathways that are influenced by the reaction conditions and the nature of the reactants. These pathways often involve the generation of highly reactive intermediates, which dictate the final product distribution.

Free-Radical Mediated Pathways: Sp2-C–H Activation, C–C Coupling, and C–O Cyclization

Free-radical mediated reactions represent a significant class of transformations for naphthol derivatives. These reactions are typically initiated by the generation of a radical species, which can then participate in a variety of bond-forming events.

Sp2-C–H Activation: The direct functionalization of C(sp²)–H bonds in naphthols is a powerful strategy for the synthesis of complex molecules. researchgate.net This can be achieved through various catalytic systems that generate radical intermediates capable of abstracting a hydrogen atom from the naphthol ring. chemrxiv.org For instance, ruthenium-catalyzed vinylative dearomatization of naphthols proceeds via a C(sp²)–H bond activation approach. acs.org This process involves the sequential cleavage of the C(sp²)–H bond, migratory insertion of an alkyne, and subsequent dearomatization of the naphthyl ring to form spirocyclic compounds. acs.org

C–C Coupling: Naphthol radicals can undergo coupling reactions to form new carbon-carbon bonds. nih.gov A notable example is the oxidative coupling of 2-naphthol (B1666908) in the presence of an oxidizing agent like iron(III) chloride to produce 1,1'-bi-2-naphthol (B31242). academicjournals.org This reaction proceeds through the formation of naphthoxy radicals, which then couple to form the binaphthol product. The efficiency of such couplings can be influenced by the reaction conditions, including the use of mechanochemical methods which have been shown to enhance reaction rates and yields. academicjournals.org

C–O Cyclization: Intramolecular cyclization reactions involving a naphthol radical and another functional group within the same molecule can lead to the formation of heterocyclic structures. These C–O cyclization pathways are important in the synthesis of various natural products and biologically active molecules.

Electron Transfer Mechanisms and Formation of Radical Intermediates

Electron transfer (ET) processes are fundamental to many reactions involving naphthols and can lead to the formation of radical ions. acs.org These radical intermediates are highly reactive and can undergo a variety of subsequent transformations.

The oxidation of naphthols can be initiated by an electron transfer process, generating a naphthoxy radical and a reduced species. For example, the reaction of hydroxyl radicals with 1- and 2-naphthol proceeds via an addition mechanism, forming transient radical adducts. researchgate.netrsc.org The rate constants for these reactions are typically very high, on the order of 10⁹ M⁻¹s⁻¹. researchgate.net The subsequent fate of these radical intermediates can include dimerization, disproportionation, or further oxidation. nih.gov

In the context of trifluoromethoxylation, single electron transfer (SET) from a deprotonated N-aryl-N-hydroxylamine to a trifluoromethyl source can generate a nitrogen-centered radical and a trifluoromethyl radical. nih.gov These radicals can then recombine to form the desired O-trifluoromethylated product. nih.gov The involvement of radical intermediates in these reactions is often supported by radical trap experiments, where the addition of radical scavengers leads to a significant decrease in product yield. nih.gov

Proton Transfer Interactions in Complex Formation

Proton transfer is a key mechanistic step in numerous reactions involving naphthols, particularly in the formation of complexes and in acid-base catalyzed processes. dtic.mil The hydroxyl group of naphthols can act as a proton donor, and its acidity can be significantly enhanced in the excited state. nih.gov

Studies on the interaction of 2-naphthol with aliphatic amines have shown that proton transfer leads to the formation of a complex with proton donor-acceptor character in both the ground and excited states. nih.gov This interaction is crucial for understanding acid-base catalysis in various solvents. The formation of inclusion complexes between 2-naphthol and cyclodextrins also involves proton transfer processes in the excited state. acs.org Theoretical studies on model systems like triflic acid have provided insights into the elementary steps of proton transfer at sulfonic acid groups, which can mediate these reactions through the formation of various transient species. rsc.org

Dearomatization Pathways in Phenolic Compounds

Dearomatization reactions of phenols and naphthols provide a powerful tool for the synthesis of three-dimensional cyclic structures from readily available planar aromatic compounds. researchgate.netut.ee These transformations can proceed through various pathways, including oxidative dearomatization. nih.govresearchgate.net

Oxidative dearomatization of 2-naphthols can be achieved using various oxidizing agents, leading to the formation of ortho-quinols. rsc.org For example, the oxidation of 2-naphthol with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of an alcohol results in the formation of 1,1-dialkoxy-naphthalen-2(1H)-ones. rsc.org This reaction is believed to proceed through an initial oxidation of the naphthol to a naphthoxy radical, followed by nucleophilic attack of the alcohol and further oxidation.

Specific Reaction Mechanisms for Fluorination and Trifluoromethoxylation

The introduction of fluorine and trifluoromethoxy groups into the naphthol scaffold is of significant interest due to the unique properties these moieties impart to molecules. The mechanisms for these transformations often involve specialized reagents and reaction pathways.

Electrophile-Facilitated Dearomatization and Nucleophilic Attack

A key strategy for the functionalization of naphthols involves an electrophile-facilitated dearomatization step. In this process, an electrophile activates the naphthol ring, making it susceptible to nucleophilic attack. This dearomatization event temporarily disrupts the aromaticity of the ring system, allowing for the introduction of new functional groups.

For instance, in the context of fluorination, an electrophilic fluorine source can react with the naphthol. However, a more common approach involves the generation of a carbocationic intermediate that can then be trapped by a nucleophilic fluoride (B91410) source. ucla.edu

In a related manner, C-N bond forming dearomatization protocols have been developed where an electrophilic nitrogen center triggers the dearomatization of phenols and naphthols. nih.gov This allows for the synthesis of spirocyclic compounds. The mechanism involves the direct nucleophilic attack of the arene onto the electrophilic nitrogen. nih.gov

Mechanistic studies on the intramolecular trifluoromethoxylation of arenes have revealed a pathway involving the migration of an OCF₃ group. nih.gov This process is believed to proceed through the heterolytic cleavage of an N–OCF₃ bond, followed by the rapid recombination of a short-lived ion pair. nih.gov

Role of Trifluoromethyl Anion in Electrochemical Processes

The trifluoromethyl (CF3) group is a key pharmacophore in numerous pharmaceuticals, lending properties such as increased metabolic stability and lipophilicity. chinesechemsoc.orgnih.gov Consequently, methods for its introduction into aromatic systems are of great interest. Electrochemical approaches offer a powerful avenue for generating reactive trifluoromethylating species.

The trifluoromethyl anion (CF3⁻) has long been proposed as a reactive intermediate in various transformations. researchgate.net It can be generated electrochemically, for instance, through the reduction of trifluoromethyl bromide (CF3Br). nih.gov However, the free CF3⁻ anion is inherently unstable and prone to decomposition, which can limit its synthetic utility. researchgate.net Its high reactivity makes it a potent nucleophile, but this must be balanced against its instability. researchgate.net

In electrochemical processes, the trifluoromethyl anion or its radical precursor plays a crucial role in the trifluoromethylation of aromatic compounds. rsc.orgrsc.org Studies on trifluoromethyl-substituted nitrobenzene (B124822) have provided insights into the electrochemical behavior of such compounds. acs.orgacs.org More recent developments have focused on using trifluoroacetic acid (TFA), an inexpensive and readily available chemical, as a CF3 source in electrophotochemical reactions. chemistryviews.org This method avoids the need for catalysts or chemical oxidants, broadening the scope of trifluoromethylation for arenes. chemistryviews.org Another strategy involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source in the constant current electrolysis of 2-isocyanobiaryls to synthesize 6-(trifluoromethyl)phenanthridines. rsc.org

A significant challenge in using the trifluoromethyl anion is controlling its reactivity. Research has shown that in situ generation of the anion from reagents like trifluoromethyltrimethylsilane (the Ruppert-Prakash reagent) in the presence of specific additives can enhance its nucleophilicity while mitigating its instability. researchgate.net This allows for efficient reactions, such as the SN2-type trifluoromethylation of benzyl (B1604629) halides. researchgate.net The electrochemical generation of a difluoro radical, which then forms an aryl difluoromethyl anion, has also been demonstrated as a pathway for the mono-deuterodefluorination of Ar-CF3 compounds. chinesechemsoc.org

Spin-Forbidden Reactions in Naphthol Oxidation

Spin-forbidden reactions, which involve a change in the spin state of a molecule, are often characterized by a higher activation energy and thus a slower reaction rate compared to spin-allowed processes. wikipedia.org The oxidation of naphthol derivatives can, under certain conditions, proceed through such a spin-forbidden pathway.

A notable example is the oxidation of 2-methyl-1-naphthol (B1210624) with molecular oxygen (O2). researchgate.netnih.gov This reaction proceeds efficiently under mild conditions without a catalyst to produce 2-methyl-1,4-naphthoquinone (Vitamin K3). researchgate.netnih.gov While several mechanisms like radical autoxidation could be proposed, substantial evidence points towards a significant contribution from a spin-forbidden process involving thermal intersystem crossing (ISC). researchgate.netnih.gov

Molecular oxygen exists in a triplet ground state (³Σg⁻), while the naphthol reactant and the primary product are in singlet states. A direct reaction is therefore spin-forbidden. researchgate.net The mechanistic investigation into the oxidation of 2-methyl-1-naphthol revealed several key findings that support a spin-forbidden pathway:

The reaction is first order in both the naphthol substrate and oxygen. researchgate.netnih.gov

The reaction rate is unaffected by light, ruling out photooxygenation. researchgate.netnih.gov

The observed activation parameters are similar to other known spin-forbidden oxidations. researchgate.netnih.gov

An external heavy atom effect is observed (e.g., an increased reaction rate in iodobenzene), which is characteristic of a rate-limiting step involving spin inversion. researchgate.netnih.gov

These observations suggest that the reaction proceeds via the crossing of potential energy surfaces of two different spin states. rsc.org The system transitions from a triplet state, formed from the reactants, to a singlet state potential energy surface to form the final products. researchgate.netnih.gov

| Experimental Observation | Mechanistic Implication | Reference |

|---|---|---|

| First order kinetics in both substrate and O₂ | Suggests a bimolecular rate-limiting step. | researchgate.netnih.gov |

| Unaffected by light | Rules out a photooxygenation mechanism. | researchgate.netnih.gov |

| Activation Parameters (ΔH‡ = 8.1 kcal mol⁻¹, ΔS‡ = -50 eu) | Similar to other known spin-forbidden reactions. | researchgate.netnih.gov |

| External heavy atom effect (rate doubles in iodobenzene) | Points to spin inversion in the rate-limiting step. | researchgate.netnih.gov |

| Absence of C-C coupling dimers | Inconsistent with a conventional radical autoxidation pathway. | researchgate.netnih.gov |

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. For naphthol derivatives, methods like Density Functional Theory (DFT) have become indispensable for understanding reaction pathways, transition states, and the fundamental principles governing reactivity.

Density Functional Theory (DFT) for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the mechanisms of chemical reactions. By calculating the potential energy of a system for various atomic arrangements, DFT allows researchers to map out the entire reaction pathway.

For naphthol and naphthalene (B1677914) derivatives, DFT has been instrumental in:

Elucidating Reaction Mechanisms: DFT calculations have been used to explore the selective regulation mechanism in the tunable photocycloaddition of 1-naphthol (B170400) derivatives. acs.org It has also been used to study the oxidation mechanisms of naphthalene initiated by hydroxyl radicals, confirming that the formation of 1-naphthol is the most favorable pathway at lower temperatures. nih.gov

Identifying Transition States: A key aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT is used to locate the geometry of these transient species and calculate their energy, known as the activation energy. researchgate.netchemrevlett.com For example, in the Diels-Alder reactions of naphthalene, DFT calculations confirmed the structure of the transition states through frequency analysis, which identifies a single imaginary frequency characteristic of a true saddle point. chemrevlett.com

Predicting Reactivity and Selectivity: DFT can be used to study the reactivity of different sites on a molecule. In the lithiation of η6-tricarbonylchromium complex of naphthalene, DFT calculations correctly predicted that the reaction occurs exclusively at the aromatic ring coordinated to the metal, with the selectivity within that ring being governed by thermodynamic factors. researchgate.net

The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. Various functionals, such as B3LYP and M06-2X, have been employed in studies of naphthol and naphthalene systems, often benchmarked against higher-level theoretical results to ensure reliability. nih.govchemrevlett.comresearchgate.net

Noncovalent Interaction (NCI) Analyses in Catalytic Systems

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the structure, stability, and function of chemical and biological systems. nih.govresearchgate.net In catalysis, these weak interactions play a pivotal role in substrate binding, stabilization of transition states, and controlling the chemo-, regio-, and stereoselectivity of a reaction. researchgate.net

The Noncovalent Interaction (NCI) analysis is a computational tool that allows for the visualization and characterization of these interactions in three-dimensional space. nih.govresearchgate.net It is based on the electron density (ρ) and its reduced density gradient (RDG). researchgate.netyoutube.com Regions of low RDG at low electron densities indicate the presence of noncovalent interactions. These regions can be plotted as isosurfaces and color-coded to distinguish between different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds)

Green: Weak, delocalized interactions (e.g., van der Waals forces)

Red: Strong, repulsive interactions (e.g., steric clashes)

In catalytic systems involving naphthol derivatives, NCI analysis can provide critical insights. For example, it can be used to understand how a catalyst's scaffold or a solvent molecule interacts with the naphthol substrate and influences the reaction pathway. By visualizing the noncovalent interactions in catalyst-substrate complexes and transition states, chemists can better understand the origins of catalytic activity and selectivity, aiding in the rational design of new and improved catalysts. researchgate.net For systems in dynamic environments, such as in solution, an averaged NCI (aNCI) index has been developed to characterize interactions from an ensemble of structures, capturing the effects of thermal fluctuations. nih.govacs.org

HOMO-LUMO Orbital Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the reactivity of a molecule can be largely understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: This orbital can be thought of as the orbital from which the molecule is most likely to donate electrons. A higher energy HOMO indicates a better electron donor and greater reactivity towards electrophiles. mdpi.com

LUMO: This is the orbital to which a molecule is most likely to accept electrons. A lower energy LUMO signifies a better electron acceptor and greater reactivity towards nucleophiles. mdpi.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of a molecule's stability and reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more easily excitable, more polarizable, and generally more reactive. mdpi.comacs.org

For naphthol derivatives, HOMO-LUMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com The spatial distribution of these orbitals reveals the regions of the molecule that are electron-rich (where the HOMO is localized) and electron-poor (where the LUMO is localized). researchgate.net For instance, in a study of isocyanonaphthol derivatives, TD-DFT calculations showed that the primary electronic excitation involves a HOMO-to-LUMO transition, providing insight into the molecule's photophysical properties. mdpi.com This type of analysis is crucial for understanding and predicting the outcomes of various chemical reactions, from simple acid-base chemistry to complex cycloadditions. nih.gov

| Descriptor | Definition | Implication for Reactivity | Reference |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates better electron-donating ability. | mdpi.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates better electron-accepting ability. | mdpi.com |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. | irjweb.comacs.org |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | A "hard" molecule has a large gap; a "soft" molecule has a small gap. | mdpi.comirjweb.com |

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a mathematical or graphical representation of a system's energy as a function of its geometry. researchgate.netlibretexts.org For a molecule, the PES maps the potential energy for all possible arrangements of its constituent atoms. libretexts.org

The analysis of a PES is central to understanding chemical reactions:

Minima: These are valleys on the PES and correspond to stable or metastable structures, such as reactants, products, and reaction intermediates. libretexts.org

Saddle Points: These are points that are a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. A first-order saddle point corresponds to a transition state, the energetic barrier that must be overcome for a reaction to proceed. libretexts.org

Reaction Pathway: The minimum energy path connecting reactants and products via a transition state on the PES is known as the reaction pathway or intrinsic reaction coordinate (IRC). researchgate.net

By constructing and analyzing a PES, chemists can gain a comprehensive understanding of a reaction's mechanism, including the sequence of bond-breaking and bond-forming events. Full-dimensional potential energy surfaces have been developed for reactions involving alcohols, allowing for detailed dynamics studies. nih.govrsc.org These studies can reveal not just the most likely pathway but also the distribution of energy in the products and the influence of initial conditions on the reaction outcome. nih.gov For complex systems like naphthol derivatives, while a full-dimensional PES is computationally expensive, slices of the surface or the calculation of stationary points (minima and transition states) provide invaluable mechanistic detail. researchgate.netresearchgate.net

Molecular Dynamics Simulations in Mechanistic Investigations

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for providing atomic-level insights into the dynamic behavior of molecules, thereby complementing experimental studies in the elucidation of reaction mechanisms. In the context of 2-(trifluoromethoxy)-1-naphthol and related naphthol derivatives, MD simulations offer a means to explore conformational landscapes, solvent effects, and the intricate molecular interactions that govern their chemical reactivity and biological activity. While specific MD studies on the reaction mechanisms of this compound are not extensively documented in public literature, the application of these techniques to analogous naphthol systems provides a clear indication of their utility in mechanistic investigations.

At its core, an MD simulation calculates the net force on each atom in a system and uses this to solve Newton's equations of motion, thus predicting the future positions and velocities of all atoms. This allows for the simulation of a molecule's movement and interaction with its environment over time. For naphthol derivatives, this can be particularly insightful for understanding phenomena such as intramolecular hydrogen bonding, the orientation of substituents, and interactions with other molecules or biological macromolecules.

One area where MD simulations have been effectively applied to naphthol derivatives is in the study of their interactions with biological systems, such as lipid membranes. nih.gov For instance, combined experimental and MD simulation studies on 1-naphthol have been used to determine its location, orientation, and dynamics within a lipid bilayer. nih.gov These simulations can reveal preferential orientations, such as the tendency of the hydroxyl group of 1-naphthol to be directed towards the hydrophilic region of the membrane. nih.gov This type of information is crucial for understanding the mechanisms of action for biologically active naphthols, as their partitioning and behavior within cell membranes can be a critical first step in their pharmacological effect.

Furthermore, computational approaches, including Density Functional Theory (DFT) which is often used to parameterize the force fields in MD simulations, are instrumental in understanding the electronic properties and reactivity of substituted naphthols. bohrium.comsciencepublishinggroup.comresearchgate.netnih.gov These studies can calculate various physicochemical parameters that influence reactivity, such as total energy, the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, and chemical hardness. sciencepublishinggroup.comresearchgate.net By examining how substituents like the trifluoromethoxy group alter the electronic structure of the naphthol core, researchers can predict how these changes will affect reaction pathways and transition state energies.

In the context of mechanistic elucidation, MD simulations can be employed to:

Explore Conformational Flexibility: The trifluoromethoxy group and the hydroxyl group on the naphthol ring can adopt various conformations. MD simulations can map the potential energy surface to identify low-energy conformers and the barriers between them, which is essential for understanding which structures are most likely to participate in a reaction.

Model Solvation Effects: The behavior of reactants and transition states can be significantly influenced by the surrounding solvent molecules. MD simulations explicitly model the dynamic interactions between the solute and solvent, providing a more realistic picture of the reaction environment than gas-phase calculations.

Investigate Non-covalent Interactions: In many reactions, non-covalent interactions such as hydrogen bonding and van der Waals forces play a critical role in orienting the reactants and stabilizing transition states. MD simulations can provide detailed information about the geometry and lifetime of these interactions.

Simulate Enzyme-Substrate Interactions: For enzyme-catalyzed reactions involving naphthol derivatives, MD simulations can be used to model the binding of the substrate within the enzyme's active site. This can help to elucidate the specific interactions that lead to catalysis and explain the observed substrate specificity and stereoselectivity.

While direct MD simulation of entire reaction coordinates can be computationally expensive, techniques such as umbrella sampling and metadynamics can be used in conjunction with MD to calculate the free energy profile along a reaction pathway, providing valuable data on activation energies and the stability of intermediates.

Derivatization and Functionalization Strategies of 2 Trifluoromethoxy 1 Naphthol

Introduction of Additional Functional Groups

The introduction of diverse functional groups onto the 2-(trifluoromethoxy)-1-naphthol scaffold is a primary strategy to modulate its chemical and physical properties. These transformations can lead to novel compounds with tailored characteristics.

The construction of a furan (B31954) ring fused to the naphthalene (B1677914) core of this compound results in the formation of naphtho[2,1-b]furans, a class of heterocyclic compounds with significant interest in medicinal and materials chemistry. One effective method to achieve this is through oxidative annulation reactions.

A notable approach involves the palladium-catalyzed ortho-vinylation of β-naphthols using α-trifluoromethyl allyl carbonates. rsc.org This reaction proceeds via a regioselective nucleophilic γ-attack on a CF₃–π-allyl–Pd intermediate, yielding (Z)-CF₃-vinylnaphthols. rsc.org Subsequently, a one-pot oxidative radical cyclization can be employed to afford the corresponding CF₃-substituted naphtho[2,1-b]furans. rsc.org While this method has been demonstrated for various β-naphthols, its application to this compound would be expected to proceed similarly, with the trifluoromethoxy group influencing the electronic properties of the naphthol ring and potentially the reaction kinetics.

Another strategy for the synthesis of naphthofurans is the visible-light-mediated site-selective oxidative annulation of naphthols with alkynes. nih.gov This method often relies on the in situ formation of an electron donor-acceptor complex to avoid the need for an external photocatalyst. nih.gov The reaction of this compound with various alkynes under such conditions would likely lead to the regioselective formation of functionalized naphtho[2,1-b]furans. The electron-withdrawing nature of the trifluoromethoxy group could impact the site-selectivity of the annulation.

Furthermore, metal-free oxidative annulation of 2-naphthols with terminal alkynes presents another viable route to 2-arylnaphtho[2,1-b]furans. dntb.gov.ua These reactions highlight the versatility of synthetic methodologies available for constructing the naphthofuran scaffold from naphthol precursors.

Table 1: Examples of Reagents for Naphtho[2,1-b]furan Synthesis from Naphthols

| Reagent Class | Specific Example | Catalyst/Conditions | Resulting Moiety |

| Allylic Carbonates | α-Trifluoromethyl allyl carbonate | Palladium catalyst | CF₃-substituted furan ring |

| Alkynes | Phenylacetylene | Visible light, Thiophenol | Phenyl-substituted furan ring |

| Terminal Alkynes | Various arylacetylenes | Metal-free, oxidative | Aryl-substituted furan ring |

The introduction of selenium-containing functional groups into organic molecules is of great interest due to their unique biological activities and utility as synthetic intermediates. The regioselective selenylation of this compound can be achieved through electrophilic substitution reactions.

For β-naphthol derivatives, metal-free regioselective selenylation has been successfully carried out using reagents like trichloroisocyanuric acid (TCCA) to generate the electrophilic selenium species in situ from diorganoyl diselenides. researchgate.net This method has been shown to be effective for a range of β-naphthols, yielding 1-(organylselanyl)naphthalen-2-ols. Given that this compound is a β-naphthol derivative, it is anticipated that it would undergo selenylation at the C1 position, ortho to the hydroxyl group. The trifluoromethoxy group at the C2 position would likely influence the reactivity of the naphthalene ring towards electrophilic attack.

Electrochemical methods also offer a green and efficient alternative for the regioselective C–H selenylation of various aromatic compounds, including indazole derivatives. rsc.org The application of such electrochemical protocols to this compound could provide a controlled and environmentally benign route to its selanylated derivatives.

Azo coupling reactions are classic electrophilic aromatic substitution reactions where a diazonium salt acts as the electrophile and couples with an activated aromatic ring, such as a naphthol. acs.orgresearchgate.net This reaction is widely used in the synthesis of azo dyes. For 1-naphthols, the coupling typically occurs at the C4 position (para to the hydroxyl group). acs.org

In the case of this compound, the hydroxyl group at C1 strongly activates the naphthalene ring towards electrophilic attack. The trifluoromethoxy group at C2, being electron-withdrawing, will influence the regioselectivity of the coupling. The preferred position for azo coupling would be the C4 position, which is para to the strongly activating hydroxyl group and is sterically accessible. The reaction would involve treating this compound with a diazonium salt under appropriate pH conditions to yield the corresponding azo compound. These azo derivatives could have interesting photophysical properties due to the extended conjugation and the presence of the trifluoromethoxy group.

Table 2: Expected Azo Coupling Reaction of this compound

| Reactant 1 | Reactant 2 | Expected Product |

| This compound | Benzenediazonium chloride | 4-(Phenylazo)-2-(trifluoromethoxy)-1-naphthol |

Formation of Complex Molecular Architectures

Beyond the introduction of simple functional groups, this compound can serve as a building block for the synthesis of more complex molecular architectures through reactions that form new rings and stereocenters.

Spirocycles are an important class of compounds with three-dimensional structures that are of interest in drug discovery and materials science. The dearomative spirocyclization of naphthols has emerged as a powerful strategy for the synthesis of complex spiro-fused ring systems. Rhodium-catalyzed enantioselective dearomatization of 1-aryl-2-naphthols with internal alkynes via C–H functionalization has been shown to produce highly enantioenriched spirocyclic enones. acs.org Applying this methodology to an appropriately substituted derivative of this compound could lead to novel spiro compounds.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also key strategies for building molecular complexity. For instance, the rhodium-catalyzed asymmetric C-H functionalization and annulation of 1-aryl-2-naphthols with internal alkynes can lead to dearomatized spirocyclic products. acs.org The trifluoromethoxy group in this compound would be expected to modulate the electronic nature of the naphthol system, thereby influencing the course and outcome of such annulation reactions. These processes open avenues to complex polycyclic structures that are otherwise difficult to access.

Construction of Pyrazoline-Based Spirocyclic Molecules

The synthesis of pyrazoline-containing spirocyclic compounds from this compound can be envisioned through a multi-step sequence, commencing with the formation of a chalcone (B49325) intermediate. Chalcones, or α,β-unsaturated ketones, are versatile precursors for the synthesis of pyrazolines. researchgate.net The initial step would involve the condensation of a suitable acetophenone (B1666503) derivative with an aromatic aldehyde to yield the corresponding chalcone.

Following the synthesis of the chalcone, the pyrazoline ring can be constructed via a cyclization reaction with hydrazine (B178648) hydrate. This reaction typically proceeds in the presence of a suitable solvent such as methanol (B129727) and can be catalyzed by acids like acetic acid. revistabionatura.org The introduction of a trifluoromethyl group, a common feature in many bioactive molecules, can be achieved by utilizing trifluoromethyl-substituted chalcones or hydrazine derivatives. nih.gov The resulting 1,3,5-trisubstituted-2-pyrazoline derivatives can exhibit significant biological activities. revistabionatura.org

An alternative approach involves the use of trifluoroacetohydrazonoyl bromides in a [3+2] cycloaddition reaction with appropriate alkenes to furnish trifluoromethyl-substituted pyrazolines. This method offers a regioselective route to these valuable heterocyclic compounds. researchgate.net The general scheme for the synthesis of pyrazoline-based spirocyclic molecules from a naphthyl chalcone is depicted below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Acetophenone derivative, Aromatic aldehyde | Base (e.g., NaOH) | Chalcone |

| 2 | Chalcone, Hydrazine hydrate | Acetic acid, Methanol, Reflux | Pyrazoline derivative |

This table presents a generalized pathway and specific conditions may vary based on the substrates used.

Synthesis of Tricyclic Derivatives from Phenolic Precursors

The phenolic nature of this compound provides a handle for the construction of various tricyclic derivatives. One such class of compounds are the naphthoxazines, which can be synthesized through a one-pot, three-component reaction. This typically involves the condensation of the naphthol, an aldehyde, and a primary amine. The reaction can be catalyzed by various catalysts, including acidic ionic liquids or nanocatalysts, and can be performed under solvent-free conditions or with microwave irradiation to enhance reaction rates and yields.

The synthesis of naphtho[1,2-e] nih.govlibretexts.orgoxazine derivatives, for instance, has been achieved using a copper(II)-functionalized nanocatalyst. nih.gov This method involves grinding the amine, formaldehyde, and β-naphthol with the catalyst at room temperature, followed by workup to afford the desired tricyclic product. nih.gov The versatility of this reaction allows for the incorporation of a wide range of substituents on the amine component, leading to a library of structurally diverse naphthoxazines. rsc.org

Another strategy to access tricyclic systems involves the intramolecular cyclization of suitably functionalized naphthol derivatives. For example, the synthesis of tricyclic 1,2-thiazine derivatives has been reported, starting from saccharin (B28170) and involving a Gabriel-Colman rearrangement. ijcmas.com While not a direct derivatization of a naphthol, this highlights the potential for synthesizing sulfur-containing tricyclic systems from appropriately substituted precursors.

| Catalyst | Reaction Conditions | Product Type |

| 3-Methyl-1-sulfonic acid imidazolium (B1220033) chloride | Microwave irradiation, Solvent-free | Naphtho[1,2-e] nih.govlibretexts.orgoxazine derivatives |

| FNAOSiPAMP*/CuII | Grinding, Room temperature | Naphtho[1,2-e] nih.govlibretexts.orgoxazine derivatives |

| SiO2.HClO4 | Ethanol, Reflux | trans-1,3-Diaryl-1H-naphtho[1,2-e] nih.govlibretexts.orgoxazines |

*FNAOSiPAMP denotes a functionalized nano-almond shell-based periodic mesoporous organosilica.

Dearomatization for Densely Functionalized Cyclohexadienones

Dearomatization reactions of naphthols provide a powerful tool for the synthesis of highly functionalized, three-dimensional cyclohexadienone structures from simple, planar aromatic precursors. researchgate.net These reactions overcome the inherent stability of the aromatic system to create stereochemically rich molecules that are valuable intermediates in organic synthesis. For this compound, dearomatization would lead to cyclohexadienones bearing a trifluoromethoxy group, a valuable motif in medicinal chemistry.

One common approach to dearomatization is through oxidative processes. Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants. cardiff.ac.uk For instance, the metal-free electrochemical oxidative C–O homocoupling of 2-naphthols, followed by alkoxylation, has been shown to produce naphthalenone derivatives in good yields. cardiff.ac.uk

Organocatalytic methods have also been developed for the asymmetric dearomatization of naphthols. For example, an organocatalytic asymmetric chlorinative dearomatization has been reported to provide chiral naphthalenones with a chlorine-containing all-substituted stereocenter in high yields and enantioselectivities. nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.gov

| Method | Key Features | Product |

| Electrochemical C–O Homocoupling/Alkoxylation | Metal-free, mild conditions | Naphthalenone derivatives |

| Organocatalytic Asymmetric Chlorinative Dearomatization | High enantioselectivity, mild conditions | Chiral naphthalenones with a Cl-containing stereocenter |

| Intermolecular Asymmetric Arylative Dearomatization | Pd-catalyzed, high enantioselectivity | Quaternary stereocenters with an aromatic ring |

Preparation of Aminoalkyl Naphthols and Oxazines as Bioactive Precursors

The synthesis of 1-aminoalkyl-2-naphthols, also known as Betti bases, is a well-established multicomponent reaction involving a naphthol, an aldehyde, and an amine. These compounds and their derivatives are known to possess a wide range of biological activities. The reaction is often carried out as a one-pot procedure and can be catalyzed by various acids, such as methanesulfonic acid. A "Grindstone Chemistry" approach, which involves the solvent-free grinding of the reactants, has been shown to be an energy-efficient and rapid method for the synthesis of these compounds in high yields.

The reaction proceeds through the in-situ formation of an ortho-quinone methide (o-QM) intermediate from the naphthol and aldehyde. The amine then undergoes a conjugate addition to the o-QM, followed by aromatization to yield the final 1-aminoalkyl-2-naphthol product.

Naphthoxazines, another class of bioactive heterocyclic compounds, can be prepared from 2-naphthol (B1666908), formaldehyde, and a primary amine. nih.gov These reactions can be facilitated by various catalysts and reaction conditions, as detailed in section 4.2.3. The resulting 1,3-oxazine ring system is a valuable scaffold in medicinal chemistry.

| Reactants | Catalyst | Conditions | Product |

| 2-Naphthol, Aldehyde, Amine | Methane sulphonic acid | Grinding, Ambient temperature | 1-Aminoalkyl-2-naphthol |

Regioselective and Stereoselective Derivatizations

Control of Regioselectivity in Electrophilic Aromatic Substitutions on Naphthol Scaffolds

The regiochemical outcome of electrophilic aromatic substitution on the this compound scaffold is governed by the directing effects of the hydroxyl (-OH) and trifluoromethoxy (-OCF3) substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethoxy group is a deactivating, meta-directing group due to its strong inductive electron-withdrawing nature. libretexts.org

In the case of this compound, the powerful activating effect of the hydroxyl group at the C1 position will dominate the directing effect. Therefore, electrophilic attack is expected to occur preferentially at the positions ortho and para to the hydroxyl group. The C4 position is para to the hydroxyl group and is sterically accessible, making it a likely site for substitution. The C3 position is ortho to the hydroxyl group but is also adjacent to the trifluoromethoxy group, which may exert some steric hindrance and electronic deactivation. The C5 and C7 positions are part of the other aromatic ring and are less activated.

The choice of catalyst and reaction conditions can also influence the regioselectivity. For instance, in Friedel-Crafts alkylation reactions, the use of shape-selective catalysts like zeolites can favor the formation of the para-substituted product. Similarly, the high para-regioselectivity observed in thianthrenation reactions is attributed to a reversible interconversion of Wheland-type intermediates before irreversible deprotonation.

| Substituent | Electronic Effect | Directing Effect |

| -OH | Activating | Ortho, Para |

| -OCF3 | Deactivating | Meta |

Asymmetric Dearomative Fluorination for Enantioenriched Products

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Asymmetric dearomative fluorination of naphthols represents a direct and efficient method for the synthesis of enantioenriched fluorinated naphthalenones. For this compound, this transformation would yield a chiral product containing both a fluorine atom and a trifluoromethoxy group, a combination of significant interest in medicinal chemistry.

A catalytic asymmetric dearomative fluorination of 2-naphthols has been successfully developed using a dicarboxylate phase-transfer catalyst. nih.gov This reaction employs Selectfluor as the fluorine source and proceeds under mild conditions to afford the corresponding 1-fluoronaphthalenone derivatives in high yields and with excellent enantioselectivity. nih.gov The reaction is compatible with a range of functional groups, suggesting its potential applicability to this compound. nih.gov

The proposed mechanism involves the formation of a chiral ion pair between the deprotonated naphthol and the phase-transfer catalyst, which then directs the enantioselective attack of the electrophilic fluorine source. This method provides a valuable route to chiral, fluorinated building blocks for the synthesis of complex molecules.

| Catalyst | Fluorinating Agent | Key Features | Product |

| Dicarboxylate phase-transfer catalyst | Selectfluor | High enantioselectivity, mild conditions | 1-Fluoronaphthalenone derivatives |

Dynamic Kinetic Resolution (DKR) in Stereoselective Synthesis of Biaryls

Dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the synthesis of enantiomerically pure axially chiral biaryls from their corresponding racemic mixtures. This method combines a rapid racemization of the substrate with a highly enantioselective reaction, theoretically allowing for a 100% yield of a single enantiomer. While direct DKR studies involving this compound are not extensively documented, the principles are well-established for the broader class of biaryl compounds, particularly 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, which are structurally analogous. These methods provide a framework for how a biaryl derived from this compound could potentially be resolved.

Several catalytic systems have been developed for the DKR of atropisomeric biaryls. One notable approach involves the use of chiral peptide-based catalysts. For instance, a tripeptide-derived catalyst has been successfully employed for the DKR of racemic biaryls through an atropisomer-selective bromination reaction. nih.gov In this process, the catalyst selectively directs the bromination to one enantiomer of the rapidly interconverting biaryl substrate, leading to a non-racemic mixture of the brominated, configurationally stable product. nih.gov The reaction of a racemic biaryl with N-bromophthalimide (NBP) in the presence of a peptide catalyst can produce the desired chiral biaryl in high yield and with excellent enantiomeric ratios (e.g., up to 97:3). nih.gov

Another effective method is the N-heterocyclic carbene (NHC)-catalyzed atroposelective acylation. This strategy has been applied to the kinetic resolution of a wide array of 1,1'-biaryl-2,2'-diols, affording the acylated products with outstanding enantioselectivity (≥99% ee). nih.govoregonstate.edu In a DKR setup, the NHC catalyst would acylate one enantiomer of the biaryl diol preferentially, while the unreacted enantiomer is continuously racemized, channeling the entire substrate pool toward the desired acylated product. The structure of the aldehyde used to generate the chiral acyl azolium intermediate in situ is critical for achieving high enantioselectivity. nih.gov

Furthermore, chiral dialkylaminopyridine catalysts have been developed for the acylative DKR of configurationally unstable biaryl atropisomers containing phenolic structures. rsc.org These catalysts have demonstrated the ability to produce a variety of acylated biaryl products with significant enantiomeric ratios. rsc.org The success of these methods with various substituted biaryl phenols suggests their potential applicability to derivatives of this compound, assuming the corresponding biaryl could be synthesized and exhibits appropriate configurational instability for DKR.

Table 1: Examples of Dynamic Kinetic Resolution for the Synthesis of Chiral Biaryls

| Biaryl Substrate Type | Catalyst/Reagent | Reaction Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| Racemic Biaryl | Tripeptide-derived catalyst / N-Bromophthalimide (NBP) | Asymmetric Bromination | up to 97:3 er | nih.gov |

| 1,1'-Biaryl-2,2'-diols | Chiral N-Heterocyclic Carbene (NHC) | Atroposelective Acylation | ≥99% ee | nih.gov |

| Configurationally Unstable Biaryl Phenols | Chiral Dialkylaminopyridine | Acylative DKR | up to 90:10 er | rsc.org |

Spectroscopic Characterization Techniques for Research on 2 Trifluoromethoxy 1 Naphthol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and intermolecular interactions.

Proton NMR (¹H NMR) is a primary tool for the structural confirmation of 2-(trifluoromethoxy)-1-naphthol and its derivatives. The chemical shifts, splitting patterns, and integration of the proton signals provide a detailed map of the hydrogen atoms within the molecule. For naphthol derivatives, the aromatic protons typically appear in a complex, overlapping region of the spectrum, making unambiguous assignment challenging without further analysis. acs.org

A significant aspect of the ¹H NMR spectroscopy of naphthols is the study of hydrogen bonding. The chemical shift of the hydroxyl (-OH) proton is particularly sensitive to its environment. nih.govstackexchange.com The formation of hydrogen bonds, either intramolecularly (within the same molecule) or intermolecularly (between different molecules), leads to a downfield shift (higher ppm) of the hydroxyl proton signal due to deshielding. stackexchange.com The extent of this shift can provide information about the strength and nature of the hydrogen bond. nih.govfigshare.com For instance, in studies of amino-naphthol derivatives, NMR spectroscopy has been used to unequivocally assign the nature of hydrogen bonds by observing changes in chemical shifts. nih.gov

The chemical shift of the hydroxyl proton can be influenced by factors such as solvent and concentration, especially in cases of intermolecular hydrogen bonding. stackexchange.com However, intramolecular hydrogen bonds are generally more stable and less affected by these external factors. stackexchange.com In the study of 1-naphthol (B170400) derivatives, ¹H NMR has been instrumental in monitoring reaction processes and understanding the role of hydrogen-bonding interactions in determining reaction pathways and product formation. acs.org

Below is a representative table illustrating typical ¹H NMR data for a naphthol derivative, highlighting the different proton environments.

Interactive Data Table: Representative ¹H NMR Data for a Naphthol Derivative

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 7.1 - 8.2 | Multiplet | - |

| Hydroxyl H | 5.0 - 9.5 | Singlet (broad) | - |

| Aliphatic H (if present) | 0.8 - 4.5 | Varies | Varies |

Note: The exact chemical shifts and coupling constants will vary depending on the specific derivative and the solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the number of carbon atoms and identifying the types of carbon environments (e.g., aromatic, aliphatic, carbonyl).

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Naphthalene (B1677914) Ring Carbons | 100 - 160 |

| Trifluoromethoxy Carbon (-OCF₃) | ~120 (quartet) |

Note: These are estimated ranges based on related structures.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful for unambiguously assigning complex ¹H and ¹³C NMR spectra. COSY experiments reveal correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. mdpi.com These techniques are invaluable for the complete structural elucidation of complex naphthol derivatives where simple 1D spectra are insufficient. acs.org

Furthermore, 2D NMR can be employed for in situ studies of reaction mechanisms. By acquiring 2D NMR spectra at various time points during a reaction, it is possible to identify transient intermediates and follow the transformation of reactants into products. This provides a detailed, real-time view of the reaction pathway. While specific examples for this compound are not detailed in the provided results, the application of 2D NMR to study the synthesis and structure of other complex naphthol derivatives has been demonstrated. mdpi.comresearchgate.net For instance, 2D NMR has been used to confirm the structure of newly synthesized amidoalkyl naphthol derivatives. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Laser Desorption Ionization Mass Spectrometry (LDI-MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), is a soft ionization technique that allows for the analysis of large and fragile molecules with minimal fragmentation. jeol.comgatech.edu In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. scripps.edunih.gov This technique is particularly useful for obtaining the molecular weight of the parent compound with high accuracy. escholarship.org

For this compound and its derivatives, LDI-MS can be used to confirm the molecular formula by providing a precise mass measurement of the molecular ion. The high resolution achievable with techniques like Fourier-transform mass spectrometry (FTMS) coupled with MALDI can help to distinguish between compounds with the same nominal mass but different elemental compositions. escholarship.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ajpaonline.com This is particularly useful for analyzing complex mixtures, such as those resulting from chemical reactions or environmental degradation. scripps.edu LC separates the individual components of the mixture, which are then introduced into the mass spectrometer for identification. nih.gov

In the context of this compound research, LC-MS is an essential tool for identifying transformation products. For example, when studying the degradation or metabolism of this compound, LC-MS can be used to separate and identify the various metabolites or degradation products formed. researchgate.netdntb.gov.ua The fragmentation patterns observed in the mass spectra of these products can provide valuable information for their structural elucidation. nih.gov This technique has been successfully applied to identify and quantify metabolites of naphthalene in biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, compounds like this compound, containing a polar hydroxyl (-OH) group, are often not sufficiently volatile for direct GC analysis. To overcome this, chemical derivatization is employed to convert the analyte into a less polar and more volatile form. escholarship.orgmdpi.com This process involves reacting the hydroxyl group to replace the active hydrogen, thereby reducing intermolecular hydrogen bonding and increasing volatility.

Common derivatization methods for phenolic compounds include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N,N-bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS), or acylation with reagents such as acetic anhydride (B1165640). mdpi.comnih.govuzh.ch

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern. The mass-to-charge ratio (m/z) of the parent ion and its fragments creates a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. researchgate.net For quantitative analysis, isotope-labeled internal standards are often used to ensure accuracy. uzh.ch

Below is a table illustrating a hypothetical fragmentation pattern for a trimethylsilyl (B98337) (TMS) derivative of this compound, based on common fragmentation of related structures.

| m/z Value | Possible Fragment Identity | Significance |

| 314 | [M]+• | Molecular Ion (Parent Peak) |

| 299 | [M-CH₃]+ | Loss of a methyl group from TMS |

| 245 | [M-CF₃]+ | Loss of the trifluoromethyl group |

| 115 | [C₉H₇]+ | Naphthalene-related fragment |

This table is illustrative and actual fragmentation would need to be confirmed by experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. ucdavis.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An FTIR spectrum is a plot of this absorption, which reveals the presence of characteristic functional groups. thermofisher.com